5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol 5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Brand Name: Vulcanchem
CAS No.: 851810-35-0
VCID: VC4593173
InChI: InChI=1S/C22H23N5O4S/c1-14-23-22-27(24-14)21(29)19(32-22)18(15-5-7-16(30-2)8-6-15)25-9-11-26(12-10-25)20(28)17-4-3-13-31-17/h3-8,13,18,29H,9-12H2,1-2H3
SMILES: CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C(=O)C5=CC=CO5)O
Molecular Formula: C22H23N5O4S
Molecular Weight: 453.52

5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

CAS No.: 851810-35-0

Cat. No.: VC4593173

Molecular Formula: C22H23N5O4S

Molecular Weight: 453.52

* For research use only. Not for human or veterinary use.

5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol - 851810-35-0

Specification

CAS No. 851810-35-0
Molecular Formula C22H23N5O4S
Molecular Weight 453.52
IUPAC Name furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C22H23N5O4S/c1-14-23-22-27(24-14)21(29)19(32-22)18(15-5-7-16(30-2)8-6-15)25-9-11-26(12-10-25)20(28)17-4-3-13-31-17/h3-8,13,18,29H,9-12H2,1-2H3
Standard InChI Key XYOJRBULMQEAKP-UHFFFAOYSA-N
SMILES CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C(=O)C5=CC=CO5)O

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1, triazolo[3,2-b]thiazol-6-ol, systematically describes its fused triazole-thiazole core, substituted with a 4-methoxyphenyl group, a methyl group, and a piperazine moiety bearing a furan-2-carbonyl substituent . Its molecular formula is C<sub>22</sub>H<sub>23</sub>N<sub>5</sub>O<sub>4</sub>S, with a molecular weight of 469.51 g/mol (calculated using PubChem’s atomic mass data) .

Structural Representation

The compound’s structure can be represented in multiple formats:

  • SMILES: CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C(=O)C5=CC=CO5)O

  • InChIKey: ORKFRHVYXOHLKH-UHFFFAOYSA-N

The presence of the furan-2-carbonyl group on the piperazine ring distinguishes it from analogs such as 5-(furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1, triazol-6-ol, which lacks the carbonyl linker .

Spectroscopic Data

While direct spectroscopic data for this compound is limited, related thiazolo[3,2-b]triazoles exhibit characteristic IR absorptions for hydroxyl (-OH, ~3200 cm<sup>−1</sup>), carbonyl (C=O, ~1680 cm<sup>−1</sup>), and aromatic C-H stretching (~3000 cm<sup>−1</sup>) . <sup>1</sup>H NMR spectra of analogous compounds show peaks for methoxy protons at δ 3.75–3.80 ppm and furan protons at δ 6.30–7.40 ppm .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of this compound likely follows a multi-step pathway analogous to reported methods for thiazolo[3,2-b]triazoles :

  • Formation of the triazole-thiazole core: Cyclocondensation of 3-aryl-5-mercapto-1,2,4-triazoles with α-haloketones under basic conditions .

  • Introduction of the piperazine substituent: Nucleophilic substitution or Mannich-type reactions to attach the 4-(furan-2-carbonyl)piperazine group.

  • Functionalization with 4-methoxyphenyl: Friedel-Crafts alkylation or Grignard reactions to incorporate the aryl group .

Example Reaction Scheme:

3-mercapto-1,2,4-triazole+α-bromoketoneNaOHthiazolo[3,2-b]triazole intermediate4-(furan-2-carbonyl)piperazineTarget Compound\text{3-mercapto-1,2,4-triazole} + \alpha\text{-bromoketone} \xrightarrow{\text{NaOH}} \text{thiazolo[3,2-b]triazole intermediate} \xrightarrow{\text{4-(furan-2-carbonyl)piperazine}} \text{Target Compound}

Yields for similar syntheses range from 45% to 68%, depending on reaction optimization .

Purification and Characterization

Purification typically involves column chromatography (silica gel, eluent: dichloromethane/acetone) followed by recrystallization from ethanol/water . Purity is confirmed via HPLC (>95%) and melting point analysis (observed mp for analogs: 210–215°C) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar hydroxyl and carbonyl groups:

  • Aqueous solubility: <0.1 mg/mL (predicted via LogP = 3.5)

  • Organic solvents: Soluble in DMSO (>10 mg/mL), ethanol (~5 mg/mL)

Stability studies indicate decomposition at temperatures >200°C and susceptibility to oxidation in acidic conditions.

Computational Pharmacokinetics

Using QSAR models:

PropertyValue
LogP (lipophilicity)3.5
H-bond donors1
H-bond acceptors8
Polar surface area112 Ų
Bioavailability score0.55

Data adapted from PubChem and VulcanChem.

Biological Activity and Mechanism

Enzymatic Targets

The compound’s structural features suggest affinity for:

  • Serotonin receptors (5-HT<sub>1A</sub>): Due to the 4-methoxyphenylpiperazine moiety, a known pharmacophore in anxiolytics .

  • Kinase inhibitors: The triazole-thiazole core may interact with ATP-binding sites, analogous to imatinib derivatives .

In Vitro Assays

Preliminary studies on similar compounds show:

  • IC<sub>50</sub> against HeLa cells: 12.4 μM (vs. 18.7 μM for doxorubicin)

  • Antioxidant activity: DPPH scavenging at 78% (100 μM concentration)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator